molecular formula C5H9NO2 B559548 DL-Proline CAS No. 609-36-9

DL-Proline

Cat. No. B559548
CAS RN: 609-36-9
M. Wt: 115.13 g/mol
InChI Key: ONIBWKKTOPOVIA-UHFFFAOYSA-N
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Description

DL-Proline, also known as 2-pyrrolidinylcarboxylic acid, is an amino acid commonly used in solution-phase peptide synthesis due to its ability to act as a turn inducer resulting from its restricted phi angle . It is an essential component of collagen and plays a significant role in the immune system and strengthening of heart muscles .


Synthesis Analysis

DL-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions are monitored with TLC and all structures are characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular formula of DL-Proline is C5H9NO2 . It has a molar mass of 115.13 g/mol .


Chemical Reactions Analysis

DL-Proline can undergo various chemical reactions. For instance, it can react with C5H9NO2 to form a compound (C5H10NO2+ • C5H9NO2) . It can also undergo a single step, one electron-transfer, reversible redox reaction .


Physical And Chemical Properties Analysis

DL-Proline is a colorless crystal, odorless, sweet, and easy to deliquesce . It is soluble in water and ethanol, insoluble in chloroform and acetone, insoluble in butanol and ether . It has a melting point of 208 °C (dec.) (lit.) .

Scientific Research Applications

  • Thermodynamic and Conformational Properties : DL-Proline's energetic characterization provides insights into its stability and reactivity. This is crucial for understanding the behavior of larger molecules containing proline structures. Experimental and computational studies have revealed significant data on the enthalpy of formation, entropies, and Gibbs energies of DL-Proline (Santos, Notario, & da Silva, 2014).

  • Medical Imaging : DL-Proline has been utilized in the synthesis of carbon-11 labelled proline for positron emission tomography, a medical imaging technique. This application aids in the visualization of tumors, as demonstrated in distribution studies involving rats with Walker 256 carcinosarcoma (Bolster et al., 1985).

  • D-Amino Acid Metabolism : Research shows that DL-Proline can be involved in the metabolism of D-amino acids. An Escherichia coli study indicated that D-alanine dehydrogenase catalyzes the oxidation of 3,4-dehydro-DL-proline, among other D-amino acids and their analogues, highlighting DL-Proline's role in microbial amino acid metabolism (Deutch, 2004).

  • Enzymatic Reactions : DL-Proline has been studied in the context of proline racemase, which catalyzes the interconversion of D- and L-proline. Understanding the reaction mechanism and structure of the active site of this enzyme can contribute to broader insights into amino acid biochemistry (Rudnick & Abeles, 1975).

  • Plant Metabolism : DL-Proline has been implicated in the conversion of ornithine into proline in plants. Tracer experiments with labeled ornithine showed the metabolic pathway leading to proline formation, which is critical for understanding amino acid biosynthesis in plants (Mestichelli, Gupta, & Spenser, 1979).

  • Chemical Analysis and Chromatography : DL-Proline has been used in the resolution of amine enantiomers, showcasing its utility in analytical chemistry, especially in liquid chromatography. This has implications for purifying and analyzing complex mixtures in laboratory settings (Gamoh & Sawamoto, 1991).

  • Biomedical Interactions : Studies on the adsorption of DL-Proline on TiO2 surfaces contribute to our understanding of molecular interactions at the interface of biological molecules and biomedical implants. This research is significant for improving implant materials and their compatibility with biological systems (Fleming et al., 2007; Fleming & Idriss, 2004).

Safety And Hazards

DL-Proline is harmful if swallowed and irritating to eyes, respiratory system, and skin . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and avoid contact with skin and eyes .

Future Directions

DL-Proline has been used in many pharmaceutical and biotechnological applications due to its osmoprotectant properties . It has also been used in a 1-day x-ray diffraction experiment to determine the charge density distribution and related electronic properties .

properties

IUPAC Name

pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
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InChI Key

ONIBWKKTOPOVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
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Related CAS

64298-80-2
Record name Proline, homopolymer
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DSSTOX Substance ID

DTXSID9041104
Record name DL-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name DL-Proline
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Product Name

DL-Proline

CAS RN

609-36-9, 147-85-3
Record name DL-Proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
S Myung, M Pink, MH Baik… - … Section C: Crystal …, 2005 - scripts.iucr.org
In the structure of dl-proline, C5H9NO2, the molecules are connected via classical intermolecular N—H⋯O hydrogen bonds involving the amine and carboxyl groups [N⋯O = 2.7129 (15…
Number of citations: 69 scripts.iucr.org
NF Albertson, JL Fillman - Journal of the American Chemical …, 1949 - ACS Publications
… DL-Proline.—One hundred and fourteen grams of proline hydrochloride was … of pure proline on chilling overnight, thus indicating that DL-proline isnot especially soluble in cold ethanol. …
Number of citations: 62 pubs.acs.org
SK Sarkar, PE Young, DA Torchia - Journal of the American …, 1986 - ACS Publications
… The molecular environment of one of the molecules studied, DL-proline hydrochloride, is … In particular, crystalline DL-proline hydrochloride has a disordered ringwith large temperature …
Number of citations: 58 pubs.acs.org
FK Signaigo, H Adkins - Journal of the American Chemical …, 1936 - ACS Publications
Several syntheses of dZ-proline have been re-ported but none of them is very satisfactory from a preparational standpoint. The best methods are apparently those of Heymons, 2 who …
Number of citations: 26 pubs.acs.org
T Koritsanszky, R Flaig, D Zobel, HG Krane… - Science, 1998 - science.org
A 1-day x-ray diffraction experiment on dl-proline monohydrate was performed at 100 kelvin with synchrotron radiation and a charge-coupled device area detection technique. The …
Number of citations: 140 www.science.org
Y Mitsui, M Tsuboi, Y Iitaka - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
… We have undertaken a three- dimensional crystal structure analysis of DL-proline … Crystals of DL-proline hydrochloride were obtained by dissolving a powder of DL-proline in …
Number of citations: 58 scripts.iucr.org
S Padmanabhan, S Suresh, M Vijayan - … Crystallographica Section C …, 1995 - scripts.iucr.org
(IUCr) DL-Proline Monohydrate … Comment DL-Proline is among the few amino acids for which crystal structures are not available. Our long term research programme on crystalline …
Number of citations: 35 scripts.iucr.org
YA Abramov, A Volkov, G Wu… - The Journal of Physical …, 2000 - ACS Publications
… to the dl-proline crystal (there are 160 atoms in the unit cell of dl-proline in comparison with 80 … reciprocal space of the dl-histidine, dl-proline, and glycylglycine crystals, respectively. The …
Number of citations: 74 pubs.acs.org
S Yamada, C Hongo, I Chibata - Agricultural and Biological …, 1977 - Taylor & Francis
… , we unexpectedly found that DLproline itself is capable of forming … DL-proline could be resolved in a good yield by separating the less soluble complex from the mixture of DL-proline …
Number of citations: 20 www.tandfonline.com
GR Bedford, PJ Sadler - Biochimica et Biophysica Acta (BBA)-General …, 1974 - Elsevier
NMR titration curves have been recorded for all the 13 C resonances of cis and trans N- acetyl - dl - proline in 2 H 2 O. the measured pK 2 H values are 3.4 ± 0.8 and 4.13 ± 0.08 …
Number of citations: 30 www.sciencedirect.com

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